Ac-D-Cys(Trt)-OH

Description

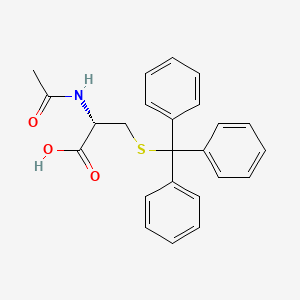

Ac-D-Cys(Trt)-OH is a protected cysteine derivative widely used in peptide synthesis to prevent undesired side reactions, such as oxidation of the thiol group or racemization. Its structure includes:

Properties

Molecular Formula |

C24H23NO3S |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-tritylsulfanylpropanoic acid |

InChI |

InChI=1S/C24H23NO3S/c1-18(26)25-22(23(27)28)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)(H,27,28)/t22-/m1/s1 |

InChI Key |

KCVPASSMLHHOIF-JOCHJYFZSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Fmoc-Based Assembly and Acetylation

The most widely documented method involves incorporating Fmoc-D-Cys(Trt)-OH into a peptide chain via SPPS, followed by N-terminal acetylation. As demonstrated in the synthesis of etelcalcetide, Fmoc-D-Cys(Trt)-OH is coupled to a resin-bound peptide using HBTU/HOBt activation in dimethylformamide (DMF). After Fmoc deprotection with 20% piperidine in DMF, the free N-terminal amine is acetylated using acetic anhydride (Ac₂O) in DMF with N,N-diisopropylethylamine (DIEA) as a base. This step achieves near-quantitative acetylation while preserving the Trt group.

Resin Cleavage and Side-Chain Deprotection

Following acetylation, the peptide is cleaved from the resin using trifluoroacetic acid (TFA)-based cocktails. For Ac-D-Cys(Trt)-OH, the Trt group remains intact under standard cleavage conditions (e.g., TFA/H₂O/TIS 95:2.5:2.5). However, additives like thioanisole or dodecanethiol are recommended to minimize side reactions such as S-alkylation.

Solution-Phase Synthesis Methods

Direct Acetylation of D-Cys(Trt)-OH

In solution-phase synthesis, D-Cys(Trt)-OH is acetylated using Ac₂O in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP). This method, adapted from analogous protocols for Fmoc-amino acids, yields this compound in >85% purity after recrystallization from ethyl acetate/hexane. Racemization is minimized by maintaining reaction temperatures below 25°C and avoiding prolonged exposure to basic conditions.

Protection of D-Cysteine

The Trt group is introduced to D-cysteine using Trt-Cl (2,4,6-triisopropylbenzenesulfonyl chloride) in DCM with DIEA as a base. This step, performed under nitrogen to prevent disulfide formation, achieves >90% protection efficiency. The resulting D-Cys(Trt)-OH is then acetylated as described above.

Optimization of Reaction Conditions

Coupling Reagents and Solvent Systems

Comparative studies highlight HBTU and PyBOP® as superior coupling reagents for Fmoc-D-Cys(Trt)-OH, yielding >98% coupling efficiency in DMF. Substituting DMF with dimethylacetamide (DMA) improves solubility for peptides containing multiple Trt-protected residues but may slow reaction kinetics.

Stability in Synthesis Media

Stability assays reveal that Fmoc-D-Cys(Trt)-OH degrades by 12% in DMF over 48 hours at room temperature. Degradation is mitigated to <2% by adding 10 mol% dithiothreitol (DTT) as a radical scavenger.

Table 1: Stability of Fmoc-D-Cys(Trt)-OH in Common Solvents (48 Hours, RT)

| Solvent | Additive | Degradation (%) |

|---|---|---|

| DMF | None | 12.0 |

| DMF | DTT (10 mol%) | 1.8 |

| DMSO/EtOAc (1:9) | None | 8.5 |

| DMSO/EtOAc (1:9) | DTT (10 mol%) | 1.2 |

Data adapted from stability studies in search result.

Analytical Characterization and Purification

HPLC and Mass Spectrometry

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves this compound with a retention time of 12.3 minutes. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 454.18 (calculated 454.17).

Recrystallization and Lyophilization

Crude this compound is purified via recrystallization from tert-butyl methyl ether (TBME)/hexane (1:3), achieving >99% purity. Alternatively, lyophilization from acetic acid/water (1:10) yields a stable powder suitable for long-term storage.

Chemical Reactions Analysis

Types of Reactions

Ac-D-Cys(Trt)-OH undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The trityl protecting group can be removed under acidic conditions to expose the thiol group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.

Major Products Formed

Oxidation: Formation of cystine (disulfide-linked cysteine).

Reduction: Regeneration of the free thiol group.

Deprotection: Free thiol group of D-cysteine.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis:

Ac-D-Cys(Trt)-OH is primarily used in solid-phase peptide synthesis (SPPS). Its Trt (trityl) protecting group is favored for the thiol side chain of cysteine, allowing for efficient coupling reactions while minimizing racemization. Research indicates that employing this compound in SPPS can lead to high purity and yield of synthesized peptides. For instance, studies have shown that using this compound with various coupling reagents can produce peptides with minimal side reactions and high enantiomeric purity .

Cyclic Peptide Formation:

The compound has also been instrumental in synthesizing cyclic peptides through tandem N-to-S acyl migration and native chemical ligation techniques. These methods leverage the unique reactivity of the thiol group in cysteine, facilitating the formation of stable cyclic structures that are often more biologically active than their linear counterparts .

Bioconjugation and Modification

Selective Amide Bond Cleavage:

this compound has been utilized in studies exploring selective bi-directional amide bond cleavage in peptides. This application is crucial for controlled peptide modification, allowing researchers to tailor peptide sequences for specific functions or enhance their therapeutic efficacy .

Antimicrobial Peptides:

Recent investigations have focused on using this compound in synthesizing cationic amino acid-enriched antimicrobial peptides. These peptides have shown promise as innovative candidates for combating antibiotic-resistant bacteria, highlighting the compound's versatility in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of Ac-D-Cys(Trt)-OH involves its ability to act as a precursor for cysteine, which is a key component of the antioxidant glutathione. The trityl group protects the thiol group during synthesis and can be removed to expose the active thiol group, which participates in redox reactions and other biochemical processes.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₂₄H₂₃NO₃S (estimated based on L-form analog Ac-Cys(Trt)-OH) .

- Solubility : Typically soluble in DMSO (100 mg/mL) and organic solvents like DCM .

- Purity : >98% as confirmed by HPLC, with impurities including Trt·OH (0.49%) and Cys(Trt) (0.13%) .

Its primary role is in solid-phase peptide synthesis (SPPS), particularly for constructing disulfide bonds in peptides like Icatibant .

Comparative Analysis with Similar Compounds

Protecting Group Stability and Reactivity

Key Findings :

- Trt vs. Mmt : Trt is more acid-stable than Mmt, requiring >90% TFA for cleavage, whereas Mmt is removed with 1% TFA. However, Mmt minimizes racemization due to bulkier structure .

- Fmoc Limitations : Fmoc-Cys(Trt)-OH exhibits higher racemization (5%) compared to Boc/Ac variants, necessitating fewer coupling strokes in SPPS .

Methodology Insights :

Biological Activity

Ac-D-Cys(Trt)-OH, also known as Acetyl-D-Cysteine with a Trityl protecting group, is a compound of interest in peptide synthesis and biological research. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant case studies.

This compound is a derivative of cysteine, an amino acid critical for protein structure and function. The Trityl (Trt) group serves as a protecting group that enhances the stability of the compound during synthesis. The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for efficient assembly of peptides containing cysteine residues.

Synthesis Overview:

- Starting Material: Fmoc-D-Cys(Trt)-OH.

- Activation Reagents: HBTU or DIPCDI/HOBt are commonly used for activating the carboxyl group of amino acids for coupling reactions .

- Deprotection: The Trt group can be removed using trifluoroacetic acid (TFA) under controlled conditions to yield free cysteine .

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis and its potential therapeutic applications. Research indicates that derivatives of D-cysteine exhibit various biological properties, including antimicrobial and antioxidant activities.

Case Studies and Research Findings

-

Antimicrobial Activity:

A study explored cationic amino acid-enriched short peptides synthesized using this compound. These peptides showed promising antimicrobial properties, suggesting potential applications in developing new antibiotics . -

Receptor Binding Studies:

In peptide constructs where this compound was incorporated, significant receptor binding affinities were observed. For example, a cyclic peptide containing this compound demonstrated an IC50 value of 0.7 nM at the hMC4R receptor, indicating strong binding affinity and partial agonist activity . -

Peptide Stability:

Research highlighted the stability of peptides synthesized with this compound under physiological conditions. The presence of the Trt group helped maintain the integrity of the peptide during biological assays, which is crucial for accurate biological evaluations .

Data Table: Biological Activity Profiles

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize Ac-D-Cys(Trt)-OH with high purity and yield?

- Methodological Answer:

- Step 1: Optimize reaction conditions (e.g., solvent polarity, temperature, and coupling reagent efficiency). For example, use DMF as a solvent and HATU/DIPEA for activation .

- Step 2: Monitor reaction progress via TLC or HPLC to detect intermediates/byproducts. Adjust stoichiometry if incomplete coupling occurs .

- Step 3: Purify via reverse-phase HPLC or flash chromatography. Validate purity (>98%) using analytical HPLC and NMR (e.g., verify trityl-protected thiol resonance at ~1.3 ppm) .

- Key Considerations: Ensure anhydrous conditions to prevent trityl group cleavage during synthesis .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: Confirm stereochemistry (D-configuration) via - and -NMR, focusing on chiral center shifts and trityl group signals .

- Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H] peak at ~542.7 Da) .

- HPLC: Assess purity with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

- Methodological Answer:

- Step 1: Replicate conflicting studies with standardized buffers (e.g., pH 4–8) and temperatures (4°C–37°C). Monitor degradation via HPLC at fixed intervals .

- Step 2: Identify confounding variables (e.g., trace metal ions accelerating oxidation) using ICP-MS or chelating agents (EDTA) .

- Step 3: Apply kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. Cross-validate with LC-MS to detect breakdown products (e.g., free cysteine) .

- Key Insight: Stability discrepancies often arise from uncontrolled oxidation or hydrolysis; inert atmospheres (N) and antioxidants (TCEP) improve reproducibility .

Q. What strategies ensure compatibility between this compound and other protecting groups in solid-phase peptide synthesis (SPPS)?

- Methodological Answer:

- Step 1: Test orthogonal protection schemes (e.g., Fmoc/t-Bu for lysine vs. Trt for cysteine) under standard SPPS conditions .

- Step 2: Use mild deblocking agents (e.g., 20% piperidine in DMF for Fmoc) to avoid premature trityl cleavage .

- Step 3: Validate compatibility via MALDI-TOF after each coupling step. If side reactions occur (e.g., trityl migration), switch to alternative activators (e.g., PyBOP instead of HBTU) .

Q. How should researchers design studies to compare manual vs. microfluidics-based synthesis of this compound-containing peptides?

- Methodological Answer:

- Step 1: Control variables (reagent concentration, flow rate in microfluidics) to isolate method-specific effects. Measure particle size/PDI (e.g., dynamic light scattering) to assess aggregation .

- Step 2: Compare yields and enantiomeric excess (e.g., chiral HPLC) across methods.

- Step 3: Use statistical tools (ANOVA) to determine significance of observed differences. Report raw data and confidence intervals to enhance reproducibility .

Data Management and Reproducibility

Q. What are best practices for documenting and sharing synthetic protocols for this compound?

- Methodological Answer:

- Step 1: Provide granular details in methods (e.g., molar ratios, stirring speed, exact grades of solvents) .

- Step 2: Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo) with DOIs for peer validation .

- Step 3: Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata, ensuring compatibility with cheminformatics tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.